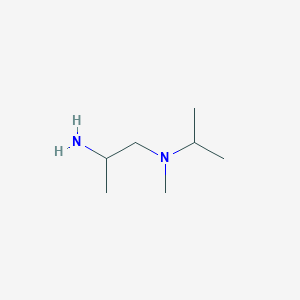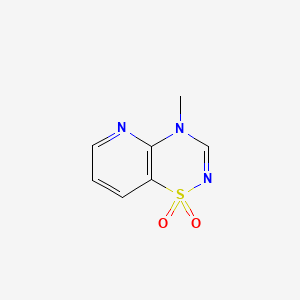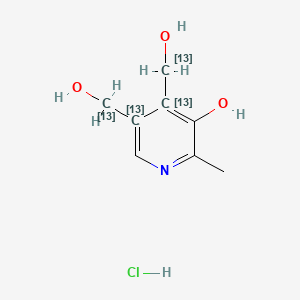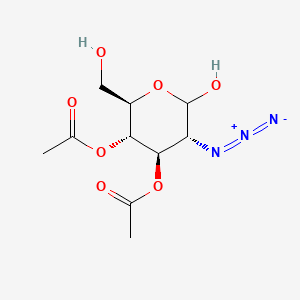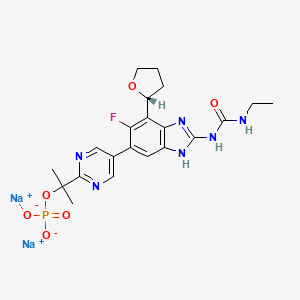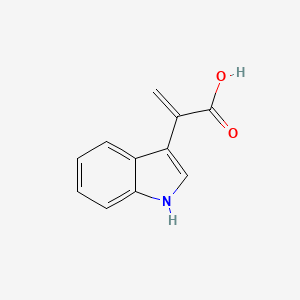
(Indol-3-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Indol-3-yl)acrylic acid is a compound that consists of an indole group attached to an acrylic acid moiety. This compound is known for its significant role in various biological and chemical processes. It is an α,β-unsaturated monocarboxylic acid, which means it contains a double bond between the alpha and beta carbon atoms adjacent to the carboxyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Indol-3-yl)acrylic acid can be achieved through several methods. One common approach involves the reaction of indole with acrylic acid under specific conditions. For instance, the Fischer indole synthesis is a well-known method for preparing indole derivatives . Another method involves the use of Sonogashira coupling reaction, iodocyclization reaction, Suzuki–Miyaura coupling reaction, and condensation reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Recrystallization from acetic acid, water, or ethyl acetate/cyclohexane is often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: (Indol-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond in the acrylic acid moiety to a single bond.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield saturated acids .
Scientific Research Applications
(Indol-3-yl)acrylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Indol-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors, influencing cellular processes such as gene expression and signal transduction . The compound’s effects are mediated through its ability to modulate oxidative stress, DNA synthesis, and inflammatory responses .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3,3’-Diindolylmethane: Exhibits anti-inflammatory and anticancer activities.
Uniqueness: (Indol-3-yl)acrylic acid is unique due to its α,β-unsaturated structure, which allows it to participate in a variety of chemical reactions. Its ability to act as a precursor for synthesizing other biologically active indole derivatives further highlights its significance .
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO2/c1-7(11(13)14)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,1H2,(H,13,14) |
InChI Key |
JUFCFYAQXLCTSV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


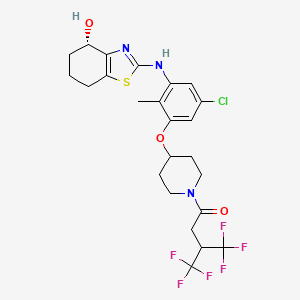
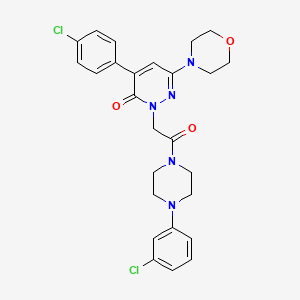
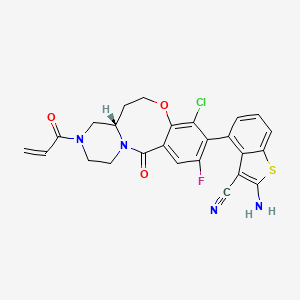
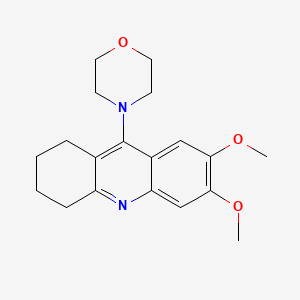
![(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B12429331.png)
![4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride](/img/structure/B12429333.png)
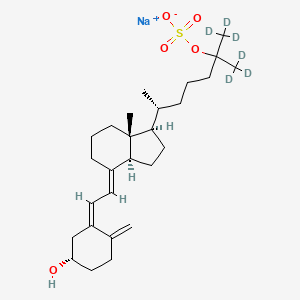
![N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B12429335.png)
